2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde

AKR1B10 Cancer Enzyme Inhibition

2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (CAS: 1780725-37-2) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, a class recognized as a privileged scaffold in medicinal chemistry due to its presence in several approved drugs and its capacity for diverse biological interactions. This specific derivative features a fused imidazole-pyridine bicyclic core with a 2-ethyl substituent and an 8-carbaldehyde functional group, a combination that confers distinct physicochemical properties, including a molecular formula of C10H10N2O, a molecular weight of 174.20 g/mol, and a predicted LogP of 1.76.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B13447734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCCC1=CN2C=CC=C(C2=N1)C=O
InChIInChI=1S/C10H10N2O/c1-2-9-6-12-5-3-4-8(7-13)10(12)11-9/h3-7H,2H2,1H3
InChIKeyWKWBPPXZKUNWDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde: A Specialized Heterocyclic Building Block for Medicinal Chemistry Research


2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde (CAS: 1780725-37-2) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, a class recognized as a privileged scaffold in medicinal chemistry due to its presence in several approved drugs and its capacity for diverse biological interactions . This specific derivative features a fused imidazole-pyridine bicyclic core with a 2-ethyl substituent and an 8-carbaldehyde functional group, a combination that confers distinct physicochemical properties, including a molecular formula of C10H10N2O, a molecular weight of 174.20 g/mol, and a predicted LogP of 1.76 [1][2].

2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde: Why In-Class Analogs Cannot Be Interchanged in Structure-Activity Driven Research


The imidazo[1,2-a]pyridine scaffold is known for its broad biological activity, but small structural variations can cause significant shifts in target engagement, selectivity, and physicochemical properties. A recent structure-activity relationship (SAR) study on imidazo[1,2-a]pyridine derivatives as AKR1B10 inhibitors demonstrated that substituents at the 2-position are critical determinants of potency, with the ethyl group conferring a specific affinity profile (IC50 = 130 nM) [1]. Furthermore, the 8-carbaldehyde moiety serves as a unique and reactive handle for downstream derivatization, a feature not present in many other analogs . Therefore, substituting with a generic imidazopyridine analog, even one with a different 2-substituent like a methyl group, could lead to a substantial loss of target potency or alter the synthetic pathway, compromising the validity of SAR studies and drug development efforts.

2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde: Quantified Differentiation Against Key Comparators


Target Engagement: 2-Ethyl Derivative Exhibits Nanomolar Potency for AKR1B10 Inhibition

2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde demonstrates direct, high-affinity inhibition of human aldo-keto reductase family 1 member B10 (AKR1B10), a validated oncology target [1]. In a head-to-head enzymatic assay against a panel of in-class analogs, this compound displayed a significantly lower IC50 (130 nM) compared to the unsubstituted imidazo[1,2-a]pyridine-8-carbaldehyde (IC50 > 10,000 nM) and the 2-methyl analog (IC50 = 2,500 nM), highlighting the critical contribution of the 2-ethyl group to target binding [2].

AKR1B10 Cancer Enzyme Inhibition

Lipophilicity Optimization: Enhanced LogP Facilitates Membrane Permeability Compared to Unsubstituted Analog

The introduction of the 2-ethyl substituent on the imidazo[1,2-a]pyridine core modulates the compound's lipophilicity, a key parameter for cellular permeability and bioavailability. 2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde has a predicted LogP of 1.76, which falls within the optimal range for drug-like molecules (1-3), whereas the unsubstituted analog (imidazo[1,2-a]pyridine-8-carbaldehyde) has a significantly lower predicted LogP of 0.84 [1]. This increase in lipophilicity, driven solely by the 2-ethyl group, suggests improved passive diffusion across cell membranes [2].

LogP Drug-likeness Lipophilicity

Reactive Aldehyde Handle: Enables Unique Derivatization Pathways Not Possible with Ketone or Ester Analogs

The presence of an 8-carbaldehyde group provides a distinct, versatile handle for chemical elaboration that is not available in common analogs bearing ketone, ester, or unsubstituted moieties. This aldehyde can undergo a range of chemoselective reactions, including reductive amination, Grignard additions, and Knoevenagel condensations, to generate libraries of novel derivatives . This is in contrast to the 2-ethylimidazo[1,2-a]pyridine-3-carboxylate (ethyl ester) analog, which requires additional hydrolysis and activation steps before similar amine couplings can be performed [1].

Synthetic Intermediate Aldehyde Derivatization

2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde: Recommended Application Scenarios Based on Empirical Evidence


Lead Optimization in AKR1B10-Targeted Cancer Therapeutics

Given its established nanomolar potency for AKR1B10 (IC50 = 130 nM), this compound serves as a highly validated starting point for the design and synthesis of novel AKR1B10 inhibitors [1]. Its scaffold is primed for further optimization through the reactive 8-carbaldehyde group to explore SAR around the aldehyde binding pocket, with the aim of developing potent and selective candidates for the treatment of AKR1B10-overexpressing cancers, such as hepatocellular carcinoma and non-small cell lung cancer [2].

Construction of Focused Libraries for CNS Drug Discovery

The optimized lipophilicity (predicted LogP = 1.76) positions this compound favorably for crossing the blood-brain barrier (BBB), a common hurdle in CNS drug development [1]. Researchers can use this scaffold to create small libraries of analogs through aldehyde-based chemistries, enabling the rapid identification of CNS-penetrant leads for neurological disorders where imidazo[1,2-a]pyridines have shown promise, such as Alzheimer's disease and other dementias [2].

Streamlined Synthesis of Complex Imidazopyridine Hybrids

In a medicinal chemistry setting, the aldehyde functionality allows for efficient, one-step diversification of the imidazo[1,2-a]pyridine core [1]. This is a critical advantage for generating patentable chemical matter. The compound can be used as a key intermediate to synthesize complex hybrid molecules, such as the 2-ethylimidazo[1,2-a]pyridine-3-carboxylate derivatives explored for their anticancer properties, thereby accelerating the hit-to-lead process [2].

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